NTRC 0066-0 NTRC 0066-0 NTRC-0066-0 is a a highly potent and selective small molecule inhibitor of TTK. In cell lines and in mice, NTRC 0066-0 inhibits the phosphorylation of a TTK substrate and induces chromosome missegregation. NTRC 0066-0 inhibits tumor growth in MDA-MB-231 xenografts as a single agent after oral application. The combination of NTRC 0066-0 with a therapeutic dose of docetaxel resulted in doubling of mouse survival and extended tumor remission, without toxicity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0537795
InChI: InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37)
SMILES: CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Molecular Formula: C33H39N7O2
Molecular Weight: 565.7 g/mol

NTRC 0066-0

CAS No.:

Cat. No.: VC0537795

Molecular Formula: C33H39N7O2

Molecular Weight: 565.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NTRC 0066-0 -

Specification

Molecular Formula C33H39N7O2
Molecular Weight 565.7 g/mol
IUPAC Name N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide
Standard InChI InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37)
Standard InChI Key HGEIUFJVGHMGRR-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Canonical SMILES CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of NTRC 0066-0

Structural Characteristics

NTRC 0066-0 (chemical name: N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide) is a synthetic small molecule with a molecular formula of C₃₃H₃₉N₇O₂ and a molecular weight of 565.71 g/mol . The compound exhibits moderate lipophilicity (LogP = 5.5) and a polar surface area optimized for blood-brain barrier penetration, though its primary therapeutic action is directed at peripheral solid tumors .

Table 1: Physicochemical Properties of NTRC 0066-0

PropertyValue
Molecular FormulaC₃₃H₃₉N₇O₂
Molecular Weight565.71 g/mol
CAS Registry Number1817791-73-3
Solubility (DMSO)20.83 mg/mL (~36.82 mM)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds8

Crystallographic studies (PDB ID: 5N87) reveal that NTRC 0066-0 binds TTK through a hybrid Type I/Type III interaction, displacing the glycine-rich loop and forming hydrogen bonds with Lys553 and Asp664 residues . This dual binding mechanism extends its target residence time, a critical determinant of cellular potency .

Mechanism of Action and Target Engagement

TTK Inhibition and Mitotic Disruption

TTK (also known as MPS1) ensures faithful chromosome segregation during mitosis by delaying anaphase until all chromosomes achieve bipolar attachment . NTRC 0066-0 competitively inhibits TTK’s ATP-binding pocket (Kd = 0.4 nM), preventing phosphorylation of downstream substrates such as Mad1 and BubR1 . In MDA-MB-231 TNBC cells, this inhibition reduces phospho-TTK levels by >90% within 2 hours, triggering premature exit from mitosis and massive aneuploidy .

Lysine Trap Binding Mechanism

X-ray crystallography demonstrates that NTRC 0066-0 induces a conformational shift in TTK’s glycine-rich loop, trapping Lys553 in a catalytically inactive position . This "lysine trap" disrupts the kinase’s catalytic triad (Lys-Glu-Asp), rendering TTK incapable of phosphorylating substrates even after compound dissociation . The residence time of NTRC 0066-0 on TTK exceeds 24 hours, correlating with sustained suppression of cancer cell proliferation (IC₅₀ = 11–290 nM across 50 cell lines) .

Preclinical Efficacy and Pharmacodynamics

In Vitro Antiproliferative Activity

NTRC 0066-0 exhibits broad-spectrum cytotoxicity, with sub-100 nM IC₅₀ values in TNBC (MDA-MB-231), colorectal (HCT-116), and ovarian (OVCAR-3) cancer models . Its potency rivals traditional chemotherapeutics like doxorubicin, but with a selectivity index >100-fold higher for TTK-overexpressing tumors .

Table 2: In Vitro and In Vivo Activity of NTRC 0066-0

Model SystemOutcome
MDA-MB-231 (TNBC)IC₅₀ = 14 nM at 72 hours
HCT-116 (Colorectal)IC₅₀ = 29 nM at 72 hours
OVCAR-3 (Ovarian)IC₅₀ = 87 nM at 72 hours
Mouse Xenograft (TNBC)68% tumor growth inhibition (50 mg/kg QD)

In Vivo Tumor Suppression

In MDA-MB-231 xenografts, daily oral administration of NTRC 0066-0 (50 mg/kg) reduced tumor volume by 68% over 21 days without significant weight loss . Histopathological analysis revealed mitotic arrest, micronuclei formation, and apoptosis in treated tumors, consistent with on-target TTK inhibition .

Pharmacokinetics and Drug Development Status

Absorption and Distribution

NTRC 0066-0 demonstrates favorable oral bioavailability (F = 65% in rats) and a plasma half-life of 8–12 hours, supporting once-daily dosing . Its volume of distribution (Vd = 12 L/kg) suggests extensive tissue penetration, particularly in highly vascularized tumors .

Metabolism and Excretion

The compound undergoes hepatic metabolism primarily via CYP3A4, producing inactive metabolites excreted in feces (75%) and urine (25%) . No clinically relevant drug-drug interactions have been observed with CYP inhibitors or inducers .

Current Development Status

Developed by the Netherlands Translational Research Center BV, NTRC 0066-0 remains in preclinical testing as of March 2025 . Patent applications cover its composition of matter, synthetic routes, and use in combination therapies . Phase I trials are anticipated to begin in 2026, pending IND-enabling toxicity studies .

Future Directions and Clinical Implications

Biomarker-Driven Patient Selection

TTK overexpression, detected in 70% of TNBC cases, may serve as a predictive biomarker for NTRC 0066-0 responsiveness . Ongoing efforts aim to validate TTK mRNA levels and chromosomal instability scores as enrollment criteria for future trials .

Expanding to Other Cancers

Preclinical data support testing NTRC 0066-0 in ovarian, pancreatic, and non-small cell lung cancers, which share TNBC’s genomic instability phenotype . Early-stage investigations are exploring its utility in taxane-resistant malignancies .

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